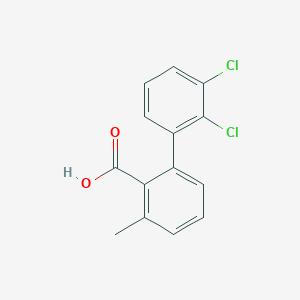
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) is a synthetic compound that has been studied for its various applications in the scientific research and development field. It is a white crystalline powder that is highly soluble in ethanol and water. It has a melting point of 154-156°C and a boiling point of 248-250°C. It has a molecular formula of C13H10F3O3 and a molecular weight of 284.22 g/mol.
Scientific Research Applications
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) has been studied for its various applications in the scientific research and development field. It has been used as an intermediate in the synthesis of pharmaceuticals and as a reagent in the synthesis of organic compounds. It has also been used as a chromogenic reagent in the analysis of amino acids and peptides. Furthermore, it has been used as a catalyst in the synthesis of polymers and as a stabilizer in the production of polyurethanes.
Mechanism of Action
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) acts as an inhibitor of the enzyme monoamine oxidase (MAO) in the body. MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) can increase the levels of these neurotransmitters, which may have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) has been studied for its effects on the biochemical and physiological processes in the body. It has been found to have anticonvulsant, anxiolytic, antidepressant, anti-inflammatory, and neuroprotective effects. It has also been found to have beneficial effects on cognitive function and memory. Additionally, it has been found to have an anti-tumor effect and to be effective in the treatment of Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) has several advantages for lab experiments. It is stable, non-toxic, and non-irritating. It is also easy to handle and is relatively inexpensive. However, it is not very soluble in water, which can limit its use in some experiments. Additionally, it is not very stable in the presence of light or heat, which can also limit its use in some experiments.
Future Directions
There are several potential future directions for the use of 2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%). It could be used in the development of new pharmaceuticals and in the synthesis of organic compounds. It could also be used as a catalyst in the production of polymers and as a stabilizer in the production of polyurethanes. Additionally, it could be studied for its potential use in the treatment of other diseases and disorders, such as Parkinson’s disease and depression. Finally, it could be studied for its potential use as an antioxidant or in the development of new drugs.
Synthesis Methods
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) can be synthesized through the reaction of 4-trifluoromethylbenzoic acid and 2-methoxyethanol. The reaction is carried out in aqueous solution at a temperature of 80-85°C for 4-6 hours. The reaction is then quenched with water and the product is isolated by crystallization.
properties
IUPAC Name |
2-methoxy-4-[4-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-8-10(4-7-12(13)14(19)20)9-2-5-11(6-3-9)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYEVHDJGQQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691169 |
Source


|
| Record name | 3-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261773-27-6 |
Source


|
| Record name | 3-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














